2-amino-N-(2,4-dichlorophenyl)benzamide
Overview
Description
“2-amino-N-(2,4-dichlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . Another method involves direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular formula of “2-amino-N-(2,4-dichlorophenyl)benzamide” is C13H10Cl2N2O, and its molecular weight is 281.14 .
Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Limban, Marutescu, and Chifiriuc (2011) highlighted the synthesis of various thiourea derivatives, including those with a 2,4-dichlorophenyl moiety. These compounds were analyzed for their spectroscopic properties and tested for antibacterial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
Research by Lambert et al. (1995) synthesized and evaluated two ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide, for their anticonvulsant properties. These compounds showed superiority to phenytoin in electroshock seizure tests, highlighting their potential as anticonvulsant agents (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Crystal Structure Analysis
A study conducted by Gowda et al. (2008) on N-(2,4-Dichlorophenyl)benzamide provided detailed insights into its crystal structure. The molecule's conformation and bonding angles were analyzed, contributing to the understanding of its chemical properties and potential applications in various fields (Gowda et al., 2008).
Synthesis and Characterization of Derivatives
Saeed, Hussain, Abbas, and Bolte (2010) synthesized and characterized 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. The crystal structure was examined, providing insights into the dihedral angles and orientation of the nitro groups, which is crucial for understanding the chemical behavior and potential applications of these compounds (Saeed, Hussain, Abbas, & Bolte, 2010).
Green Synthesis of Derivatives
Sabbaghan and Hossaini (2012) reported the efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This process highlights a sustainable approach to synthesizing benzamide derivatives, which can be crucial for various scientific applications (Sabbaghan & Hossaini, 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHRCOJLDAFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319294 | |
Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,4-dichlorophenyl)benzamide | |
CAS RN |
34490-00-1 | |
Record name | MLS000758555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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